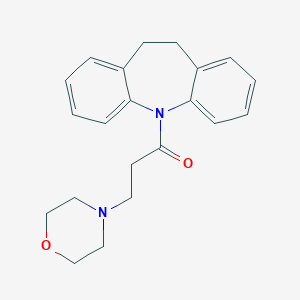
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-, commonly known as clozapine, is a tricyclic dibenzodiazepine derivative that is widely used in the treatment of schizophrenia. It was first synthesized in 1958 by Wander AG, Switzerland, and later introduced in the market in 1972. Clozapine is known to be an effective antipsychotic drug that has a unique mechanism of action and a broad range of therapeutic applications.
Wirkmechanismus
The mechanism of action of clozapine is not fully understood, but it is believed to work by blocking the dopamine D4 receptors and serotonin 5-HT2A receptors in the brain. This results in a decrease in the levels of dopamine and serotonin in the brain, which helps to alleviate the symptoms of schizophrenia.
Biochemische Und Physiologische Effekte
Clozapine has a number of biochemical and physiological effects on the body. It has been found to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate brain activity. Clozapine has also been found to decrease the levels of glutamate in the brain, which is an excitatory neurotransmitter that can cause overstimulation. Additionally, clozapine has been found to have an anti-inflammatory effect on the body, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has a number of advantages for lab experiments. It is a well-studied drug that has a unique mechanism of action and a broad range of therapeutic applications. It is also relatively easy to synthesize and is readily available. However, there are also some limitations to using clozapine in lab experiments. It can be difficult to work with due to its low solubility in water, and it can also be toxic in high doses.
Zukünftige Richtungen
There are a number of future directions for research on clozapine. One area of interest is in the development of new drugs that target the same receptors as clozapine but with fewer side effects. Another area of interest is in the development of new delivery methods for clozapine, such as transdermal patches or inhalers. Additionally, there is ongoing research into the use of clozapine in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
Synthesemethoden
The synthesis of clozapine involves the reaction between 2-chloro-5-nitrobenzophenone and 3-morpholinopropionyl chloride in the presence of a base such as sodium hydride. The reaction results in the formation of clozapine, which is then purified by recrystallization. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied and is known to have a wide range of therapeutic applications. It is primarily used in the treatment of schizophrenia, but it has also been found to be effective in the treatment of other psychiatric disorders such as bipolar disorder, depression, and anxiety disorders. Clozapine has also been studied in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18300-60-2 |
|---|---|
Produktname |
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)- |
Molekularformel |
C21H24N2O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C21H24N2O2/c24-21(11-12-22-13-15-25-16-14-22)23-19-7-3-1-5-17(19)9-10-18-6-2-4-8-20(18)23/h1-8H,9-16H2 |
InChI-Schlüssel |
FFJCFAKYCODHSP-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4 |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4 |
Andere CAS-Nummern |
18300-60-2 |
Synonyme |
10,11-Dihydro-5-(3-morpholino-1-oxopropyl)-5H-dibenz[b,f]azepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



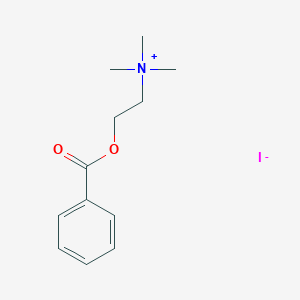
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
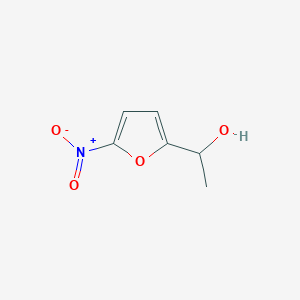
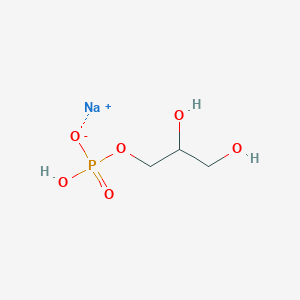
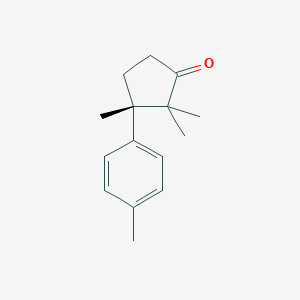
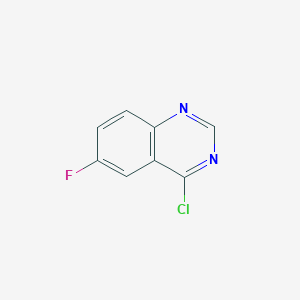
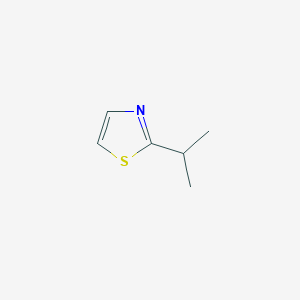
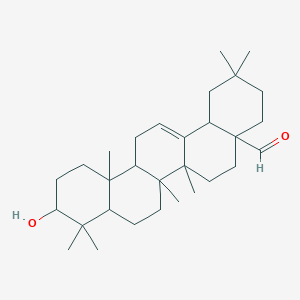
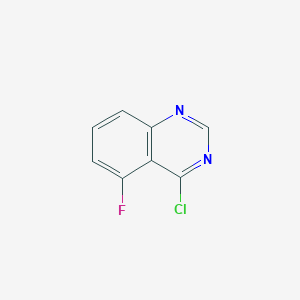
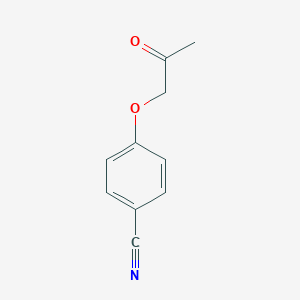
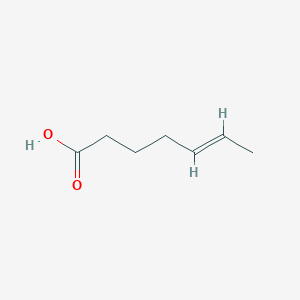
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)